molecular formula C6H10N4 B13275142 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole

Cat. No.: B13275142
M. Wt: 138.17 g/mol
InChI Key: PEEMAJRDTULGQE-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an azetidine ring. This compound is of interest in medicinal chemistry due to its structural hybridity, which may enhance binding affinity to biological targets such as enzymes or receptors. Its hydrochloride salt form (CAS: 1824048-87-4) is commercially available as a building block for drug discovery .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)triazole

InChI

InChI=1S/C6H10N4/c1-2-9-10(8-1)5-6-3-7-4-6/h1-2,6-7H,3-5H2

InChI Key

PEEMAJRDTULGQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2N=CC=N2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used method involves click chemistry , specifically the CuAAC reaction, to construct the triazole ring. This approach is modular and efficient, as demonstrated in multiple studies:

  • Procedure ():

    • Azide Preparation : React 3-azido-1-(protected azetidin-3-yl)methane with terminal alkynes (e.g., propargyl derivatives).
    • Cycloaddition : Use CuI or CuSO₄ with sodium ascorbate in acetonitrile or ethanol-water (3:1) at room temperature.
    • Yield : 65–91% depending on substituents and reaction time (Table 1).
  • Example ():

    • Azide 5 reacts with alkyne 6a in the presence of CuI and Hunig’s base to form 1,2,3-triazole 7a (76% yield).

Azetidine Ring Formation via Cyclization

The azetidine moiety is synthesized separately and functionalized before triazole coupling:

  • Cyclization of Amines ():
    • React β-amino alcohols or amines with carbonyl compounds (e.g., ketones) under acidic conditions.
    • Example: Cyclization of 3-aminopropanol derivatives with trifluoroacetic anhydride (TFAA) forms azetidine intermediates.

Stepwise Synthesis Protocols

Multi-Step Approach for Hybrid Molecules ()

A representative pathway for β-lactam–triazole hybrids:

  • Mitsunobu Reaction : Couple (S)-ethyl lactate with 4-bromo-2-methoxyphenol using DIAD/PPh₃ (86% yield).
  • Reduction : Reduce ester to alcohol with DIBAL-H (90% yield).
  • Tosylation : Convert hydroxyl to tosylate using TsCl/Et₃N (95% yield).
  • Azide Formation : Treat with NaN₃ in DMF (78% yield).
  • CuAAC : React azide with alkyne in the presence of CuI/Et₃N (76–82% yield).

One-Pot Methods ()

  • Use sodium azide or trimethylsilyl azide with alkynes in a single vessel.
  • Conditions : CuBr₂ (10 mol%), DMF, 80°C, 12 hours.
  • Yield : 70–85% for triazole formation.

Analytical Characterization

Critical data for structural confirmation:

  • NMR :
    • ¹H NMR : Triazole proton at δ 7.58–8.05 (singlet); azetidine CH₂ at δ 3.70–4.82 ().
    • ¹³C NMR : Triazole carbons at δ 123–151 ppm; azetidine C=O at δ 164–182 ppm.
  • HRMS : Molecular ion peaks match calculated values (e.g., m/z 532.2230 for C₃₁H₂₈N₆O₃).
  • IR : Stretching vibrations for C=O (1730–1740 cm⁻¹) and triazole C-N (1610–1620 cm⁻¹).

Comparative Analysis of Methods

Method Starting Materials Catalyst Solvent Yield (%) Reaction Time Reference
CuAAC Azide + Alkyne CuI/Et₃N MeCN 76–82 3–12 h
Cyclization + CuAAC β-Amino alcohol + Alkyne CuSO₄/NaAsc Ethanol-H₂O 65–91 10–24 h
One-Pot Sodium azide + Alkyne CuBr₂ DMF 70–85 12 h

Key Observations :

  • CuAAC offers high regioselectivity and modularity but requires pre-functionalized azides.
  • Cyclization-first approaches allow flexibility in azetidine substitution but involve multi-step sequences.
  • One-pot methods reduce purification steps but may require higher temperatures.

Challenges and Optimizations

  • Toxicity : Sodium azide poses safety risks; alternatives like trimethylsilyl azide are preferred ().
  • Catalyst Loading : Reducing Cu(I) to 5 mol% maintains efficiency while minimizing metal residues ().
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance reaction rates compared to aqueous systems ().

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the azetidine or triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving nitrogen-containing heterocycles.

    Medicine: The compound exhibits potential pharmacological activities, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar 1,2,3-Triazole Derivatives

Structural and Functional Analogues

Key structural analogues of 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole include:

Table 1: Structural Comparison of 1,2,3-Triazole Derivatives
Compound Name Substituents/Functional Groups Molecular Weight Key Features
2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole Azetidine-methyl group at N2 of triazole 160.61 (HCl salt) Rigid azetidine ring; potential for enhanced pharmacokinetics
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (2b) Phenyl group at N2, aldehyde at C4 187.18 Strong α-glycosidase inhibition via aldehyde-enzyme Schiff base formation
2-(Phenylsulfonyl)-2H-1,2,3-triazole Phenylsulfonyl group at N2 211.23 Anticancer activity (IC50: 12.3 μM against HeLa cells)
5-Aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole Aryl and piperazine-carbonyl groups at C4/C5 ~400–450 Microtubule-targeting agents; nanomolar IC50 in cancer cell lines (e.g., 7p: IC50 = 3.2 nM)
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine 4-Chlorophenylamino group at C4 194.63 Potent IDO1 inhibitor (IC50 = 23 nM)

Key Advantages and Limitations

  • 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole: Advantages: Azetidine’s rigidity may improve target selectivity; compatible with CNS drug design. Limitations: Limited pharmacological data compared to derivatives like 2b or 7p.
  • 2b (Aldehyde Derivative) :
    • Advantages: High enzyme inhibition via covalent binding.
    • Limitations: Reactivity of aldehyde may lead to off-target effects.
  • 7p (Microtubule-Targeting Agent): Advantages: Nanomolar potency and clear mechanistic data. Limitations: Complex synthesis requiring regioselective alkylation .

Biological Activity

The compound 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features an azetidine ring linked to a 1,2,3-triazole moiety. This structural combination is significant because both azetidine and triazole derivatives have been associated with various biological activities.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole has shown promising results against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0063 μmol/mL
Staphylococcus aureus0.015 μmol/mL
Pseudomonas aeruginosa0.012 μmol/mL

These findings indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

Cancer Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)8 nM
A549 (Lung Cancer)10 nM
HeLa (Cervical Cancer)12 nM

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation . Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole has shown potential in other areas:

  • Antiviral Activity : Preliminary studies indicate effectiveness against certain viral strains, suggesting a broad spectrum of antiviral activity .
  • Carbonic Anhydrase Inhibition : The compound has demonstrated moderate inhibition of carbonic anhydrase-II enzyme, which is relevant in various physiological processes and diseases .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted on a series of triazole derivatives showed that those containing azetidine exhibited enhanced antibacterial activity compared to their counterparts lacking this moiety. The study concluded that structural modifications significantly influence biological outcomes .
  • Cancer Treatment Research : A recent investigation into the anticancer properties of triazole hybrids revealed that compounds similar to 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole effectively inhibited tumor growth in vivo models. The results indicated a need for further exploration into optimized formulations for clinical use .

Q & A

Q. What strategies stabilize 2H-1,2,3-triazoles against tautomerization to 1H-isoforms under physiological conditions?

  • Methodological Answer : Introduce steric hindrance (e.g., 2-aryl groups) or electron-withdrawing substituents (e.g., NO₂) to disfavor tautomerization. Monitor stability via ¹H NMR in PBS (pH 7.4) over 24 hrs .

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